Ajmalicine hydrochloride analytical standard provided with chromatographic purity, to be used as reference material for qualitative determination. Raubasine hydrochloride, also known as Ajmalicine HCl, is an antihypertensive drug used in the treatment of high blood pressure. It acts as an α1-adrenergic receptor antagonist with preferential actions over α2-adrenergic receptors, underlying its hypotensive rather than hypertensive effects.
Mechanism of Action
α-Adrenergic Receptor Antagonism: Raubasine hydrochloride exhibits antagonistic activity towards α-adrenergic receptors. [] This antagonism leads to vasodilation, thereby improving blood flow.
Modulation of Synaptic Transmission: Research indicates that raubasine hydrochloride can impair synaptic transmission in orthosympathetic ganglia. [] This effect might contribute to its vasodilatory action by suppressing sympathetic nervous system activity.
Applications
Peripheral Arterial Insufficiency: Raubasine hydrochloride, when administered in conjunction with the vasodilator papaverine, has shown promise in improving blood flow to affected limbs in patients with peripheral arterial insufficiency. This effect is attributed to raubasine's ability to induce a "reverse vascular steal," redirecting blood flow from well-perfused areas to ischemic tissues. []
Investigative Tool in Synaptic Transmission Studies: The ability of raubasine hydrochloride to impair synaptic transmission in orthosympathetic ganglia makes it a valuable tool in scientific research to investigate the complexities of the sympathetic nervous system and its role in various physiological processes. []
Related Compounds
Papaverine Hydrochloride
Compound Description: Papaverine hydrochloride is a [] commonly used to treat spasms and pain associated with various conditions. It functions by relaxing smooth muscles, particularly in blood vessels, which leads to increased blood flow.
Relevance: While not structurally identical, papaverine hydrochloride exhibits a pharmacological relationship with raubasine. Research indicates that combining papaverine hydrochloride with raubasine may enhance blood supply to affected limbs in patients with peripheral arterial insufficiency more effectively than using papaverine alone []. This suggests a potential synergistic effect between these compounds, making papaverine hydrochloride a relevant related compound to raubasine hydrochloride.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective competitive α1-adrenoceptor antagonist (pA2 = 6.57, noradrenaline). Reversible non-competitive nicotine receptor antagonist (IC50 = 72.3 μM). Competitively blocks the inhibitory effect of clonidine. Shows antihypertensive effects in vivo. Orally active. Ajmalicine is an terpenoid indole alkaloid that has been found in R. serpentina. It is an α1-adrenergic receptor antagonist, reducing the phenylephrine-induced pressor response in pithed rats when administered at doses ranging from 1 to 4 mg/kg. It also binds to α2A-, α2B-, α2C-, and α2D-adrenergic receptors (Kis = 8.2, 14.5, 5, and 289 nM, respectively). Ajmalicine, in combination with almitrine, improves hemodynamic and metabolic parameters following transient cerebral ischemia in dogs. Ajmalicine is a monoterpenoid indole alkaloid with formula C21H24N2O3, isolated from several Rauvolfia and Catharanthus species. It is a selective alpha1-adrenoceptor antagonist used for the treatment of high blood pressure. It has a role as an antihypertensive agent, an alpha-adrenergic antagonist and a vasodilator agent. It is a monoterpenoid indole alkaloid, a methyl ester and an organic heteropentacyclic compound. It is a conjugate base of an ajmalicine(1+).
Novel highly potent and selective inhibitor of oncogenic RET fusion, inhibiting Wt RET, RET mutants V804L, V804M, M918T, and CCDC6-RET fusion, displaying broad and robust anti-tumor activity against multiple RET-driven solid tumor types Pralsetinib, also known as BLU-667, is a highly potent, selective, next generation RET inhibitor with IC50 of 0.3-0.4 nM for WT RET, RET mutants V804L, V804M, M918T and CCDC6-RET fusion.. BLU-667 is a potent and selective inhibitor of RET mutations, fusions, and predicted resistant mutants. RET fusions are key drivers of multiple cancers, including lung and thyroid cancer, and our research suggests that RET also plays a key role in some colon and breast cancers. By simultaneously targeting the primary driver and predicted resistant mutants that render cancer cells insensitive to treatment with currently approved drugs,
Pramipexole is a selective dopamine receptor agonist used in the therapy of Parkinson disease. Pramipexole therapy is associated with a low rate of transient serum enzyme elevations during treatment, but has not been implicated in cases of clinically apparent acute liver injury. Pramipexole, also known as SND 919CL2X or SND-919, belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. Pramipexole is a drug which is used for the treatment of signs and symptoms of idiopathic parkinson's disease. Pramipexole is considered to be a practically insoluble (in water) and relatively neutral molecule. Pramipexole has been detected in multiple biofluids, such as urine and blood. Within the cell, pramipexole is primarily located in the membrane (predicted from logP). Pramipexole is a potentially toxic compound. Pramipexole is a member of the class of benzothiazoles that is 4,5,6,7-tetrahydro-1,3-benzothiazole in which the hydrogens at the 2 and 6-pro-S-positions are substituted by amino and propylamino groups, respectively. It has a role as an antiparkinson drug, a dopamine agonist, an antidyskinesia agent and a radical scavenger. It is a member of benzothiazoles and a diamine. It is a conjugate base of a pramipexole(2+).
Potent dopamine receptor agonist. Active at D2S (Ki = 3.9 nM), D2L (Ki = 2.2 nM), D3 (Ki = 0.5 nM) and D4 (Ki = 5.1 nM) receptors. Inactive at D1 and D5 receptors. Novel non-ergoline dopamine receptor agonist. Pramipexole Dihydrochloride is a non-ergot dopamine agonist widely used for the treatment of early and advanced Parkinson′s disease (PD). It is also used to treat restless legs syndrome. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Pramipexole Dihydrochloride is the hydrochloride salt of pramipexole, a benzothiazole derivative. As a nonergot dopamine agonist, pramipexole binds to D2 and D3 dopamine receptors in the striatum and substantia nigra of the brain. Compared to other dopamine agonists, the use of this agent may be associated with fewer dyskinetic side effects in treated subjects. (NCI04) Pramipexole hydrochloride is a hydrate that is the monohydrate of the dihydrochloride salt of pramiprexole. It has a role as a dopamine agonist and an antiparkinson drug. It contains a member of pramipexole hydrochloride anhydrous and a pramipexole(2+). A benzothiazole derivative and dopamine agonist with antioxidant properties that is used in the treatment of PARKINSON DISEASE and RESTLESS LEGS SYNDROME.
Pramiconazole is an orally-available triazole antifungal drug for the treatment of acute skin and mucosal fungal infections. Pramiconazole has a very long half-life allowing for once a week dosing but may display erratic absorption and idiosyncratic liver toxicity similar to intraconazole and fluconazole.
Pramiracetam Sulfate, also known as Pramiracetam and CI-879, is a synthetic racetam derivative for the purpose of cognitive enhancement, with preliminary evidence to support its usage in aiding long-term memory formation.